5-Hydroxy-L-tryptophyl-L-alanine--water (1/1)
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Overview
Description
5-Hydroxy-L-tryptophyl-L-alanine–water (1/1) is a compound that combines 5-Hydroxy-L-tryptophan and L-alanine in a 1:1 molar ratio with water. 5-Hydroxy-L-tryptophan is a naturally occurring amino acid and a precursor to the neurotransmitter serotonin. It is commonly used in the treatment of various conditions such as depression, insomnia, and chronic headaches . L-alanine is a non-essential amino acid that plays a crucial role in protein synthesis and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-L-tryptophan typically involves the hydroxylation of L-tryptophan using tryptophan hydroxylase . This reaction requires the presence of tetrahydrobiopterin as a cofactor and oxygen as an oxidant. The reaction is carried out under mild conditions, typically at room temperature and neutral pH .
Industrial Production Methods
Industrial production of 5-Hydroxy-L-tryptophan often involves microbial fermentation using genetically engineered strains of Escherichia coli. These strains are modified to overexpress the enzymes required for the biosynthesis of L-tryptophan and its subsequent hydroxylation to 5-Hydroxy-L-tryptophan . The fermentation process is optimized to achieve high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-L-tryptophan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-hydroxyindole-3-acetaldehyde.
Decarboxylation: It can be decarboxylated to form serotonin (5-hydroxytryptamine).
Substitution: It can undergo substitution reactions at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Decarboxylation: This reaction is typically catalyzed by aromatic L-amino acid decarboxylase under physiological conditions.
Substitution: Substitution reactions often require the presence of a strong base or acid to activate the hydroxyl group.
Major Products Formed
Oxidation: 5-hydroxyindole-3-acetaldehyde.
Decarboxylation: Serotonin (5-hydroxytryptamine).
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-Hydroxy-L-tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives.
Biology: It is used to study the biosynthesis and metabolism of serotonin.
Industry: It is used in the production of dietary supplements and pharmaceuticals.
Mechanism of Action
5-Hydroxy-L-tryptophan exerts its effects primarily by increasing the levels of serotonin in the brain. It is readily absorbed from the gastrointestinal tract and crosses the blood-brain barrier. Once in the brain, it is decarboxylated to form serotonin, which then acts on various serotonin receptors to regulate mood, sleep, and appetite . The molecular targets include serotonin receptors (5-HT receptors) and the serotonin transporter (SERT) .
Comparison with Similar Compounds
Similar Compounds
L-tryptophan: The precursor to 5-Hydroxy-L-tryptophan.
Serotonin (5-hydroxytryptamine): The product of 5-Hydroxy-L-tryptophan decarboxylation.
Melatonin: A derivative of serotonin involved in the regulation of sleep-wake cycles.
Uniqueness
5-Hydroxy-L-tryptophan is unique in its ability to cross the blood-brain barrier and directly increase serotonin levels in the brain, making it more effective than L-tryptophan in treating conditions related to serotonin deficiency .
Properties
CAS No. |
352202-68-7 |
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Molecular Formula |
C14H19N3O5 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoyl]amino]propanoic acid;hydrate |
InChI |
InChI=1S/C14H17N3O4.H2O/c1-7(14(20)21)17-13(19)11(15)4-8-6-16-12-3-2-9(18)5-10(8)12;/h2-3,5-7,11,16,18H,4,15H2,1H3,(H,17,19)(H,20,21);1H2/t7-,11-;/m0./s1 |
InChI Key |
GJPAVZKBJOVHMY-WJRQTEJMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=C1C=C(C=C2)O)N.O |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CNC2=C1C=C(C=C2)O)N.O |
Origin of Product |
United States |
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